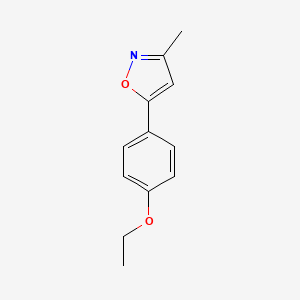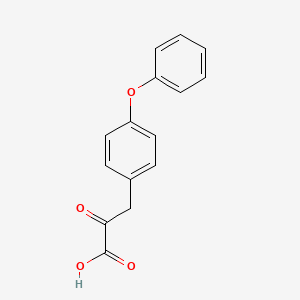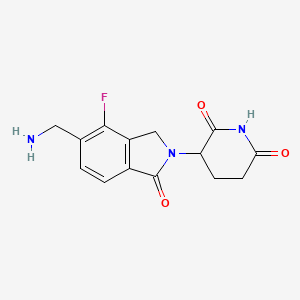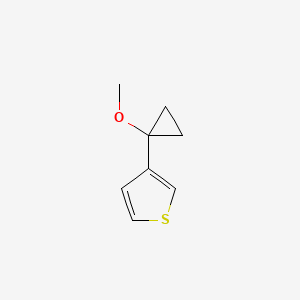
3-(1-Methoxycyclopropyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methoxycyclopropyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 1-methoxycyclopropyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxycyclopropyl)thiophene typically involves the cyclopropanation of a thiophene derivative. One common method is the reaction of thiophene with a cyclopropylcarbinyl halide in the presence of a base, followed by methylation of the cyclopropyl group using a methylating agent such as dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of thiophene derivatives often employs multicomponent reactions and catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can efficiently introduce various substituents onto the thiophene ring .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methoxycyclopropyl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Partial and complete reduction of thiophenes can yield sulfur-free products.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine, chlorine, and various electrophiles are used under acidic or basic conditions.
Major Products
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Sulfur-free hydrocarbons.
Substitution: Halogenated thiophenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(1-Methoxycyclopropyl)thiophene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-Methoxycyclopropyl)thiophene involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways . The methoxycyclopropyl group may enhance the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and reactivity.
2-Methoxythiophene: A derivative with a methoxy group at the 2-position, used in similar applications.
Cyclopropylthiophene: A thiophene derivative with a cyclopropyl group, differing in the position and type of substitution.
Uniqueness
3-(1-Methoxycyclopropyl)thiophene is unique due to the presence of both a methoxy and a cyclopropyl group, which can influence its electronic properties and reactivity. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propiedades
Fórmula molecular |
C8H10OS |
|---|---|
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
3-(1-methoxycyclopropyl)thiophene |
InChI |
InChI=1S/C8H10OS/c1-9-8(3-4-8)7-2-5-10-6-7/h2,5-6H,3-4H2,1H3 |
Clave InChI |
DMMMRHQKCPNTFB-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC1)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


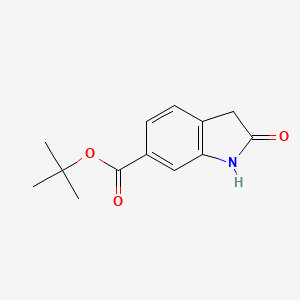
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
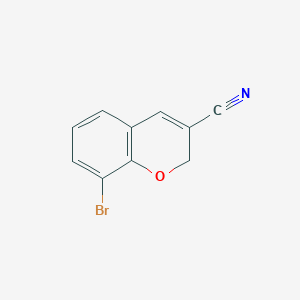
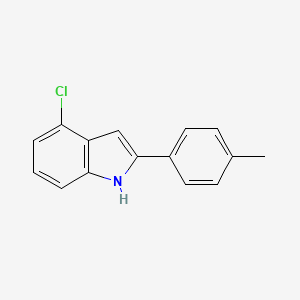

![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)
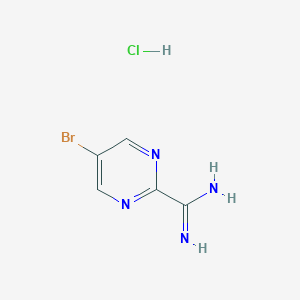
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)
